Product packaging for 2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene(Cat. No.:)

2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene

Cat. No.: B8031131
M. Wt: 233.08 g/mol
InChI Key: UCCLRVCHZKEDQT-UHFFFAOYSA-N
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Description

Significance of Polysubstituted Arenes in Contemporary Chemical Science

Polysubstituted arenes are foundational structures in a vast array of chemical applications. They are integral to the design of pharmaceuticals, agrochemicals, and functional materials. nih.gov The identity and placement of each substituent on the aromatic ring directly influence the molecule's electronic properties, reactivity, and three-dimensional shape, which in turn determines its function. nih.gov For instance, in medicinal chemistry, specific substitution patterns can enhance a drug's binding affinity to its target, improve its metabolic stability, or modify its solubility. In materials science, polysubstituted benzenes are used to create polymers, dyes, and liquid crystals with tailored optical or electronic properties. The ability to synthesize a wide variety of these compounds with precise control over the substitution pattern is a central goal in modern organic chemistry. nih.gov Methodologies for their construction often involve the strategic modification of existing benzene (B151609) rings through reactions like electrophilic aromatic substitution, cross-coupling reactions, or direct C-H functionalization. rsc.org

Research Rationale for Investigating Halogenated Alkoxy-Substituted Methylbenzenes

The specific combination of halogen (bromo, fluoro), alkoxy (ethoxy), and alkyl (methyl) groups on a benzene ring provides a rich platform for chemical investigation. Halogen atoms, particularly fluorine, are often incorporated into bioactive molecules to enhance metabolic stability and binding affinity due to the strength of the carbon-fluorine bond and fluorine's high electronegativity. Bromine, on the other hand, is a versatile functional group that can be readily converted into other groups through cross-coupling reactions, making it a key synthetic handle. libretexts.orgpressbooks.pub

The ethoxy group, an alkoxy substituent, is an electron-donating group that can influence the reactivity of the aromatic ring. acs.org The methyl group also affects the electronic landscape of the ring and provides a site for potential further functionalization. libretexts.org Therefore, the rationale for investigating compounds like 2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene often stems from their potential as intermediates in the synthesis of more complex molecules for pharmaceutical or materials science applications. Researchers may study such compounds to explore new synthetic routes, understand the interplay of different functional groups on the ring's reactivity, or to use them as scaffolds for building libraries of related compounds for screening purposes.

Scope and Objectives of Academic Inquiry on this compound

While extensive, dedicated research focusing solely on this compound is not widely available in published literature, academic inquiry into this compound would likely focus on several key areas. The primary objective would be to fully characterize its chemical and physical properties. This would involve determining its melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry).

A significant research objective would be to explore its synthetic utility. This could involve investigating its reactivity in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) where the bromine atom is replaced to form new carbon-carbon or carbon-heteroatom bonds. The directing effects of the existing ethoxy, fluoro, and methyl groups on further electrophilic aromatic substitution reactions would also be a key area of study. pressbooks.pubfiveable.me The ultimate goal of such academic inquiry would be to establish this compound as a viable and well-understood building block for the synthesis of more complex, high-value molecules.

Chemical Data and Properties

Below are tables detailing the known identifiers and predicted physicochemical properties for this compound.

Table 1: Compound Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 1881330-51-3 bldpharm.com
Molecular Formula C9H10BrFO
Molecular Weight 233.08 g/mol

| Canonical SMILES | CCOC1=C(C(=C(C=C1)C)F)Br |

Table 2: Predicted Physicochemical Properties

Property Predicted Value
Boiling Point 240.0±35.0 °C
Density 1.446±0.06 g/cm³

| pKa | 3.16±0.10 |

Detailed Research Findings

Due to the limited specific research on this compound, a detailed account of its synthesis and reactivity is based on established principles of organic chemistry and knowledge of analogous structures.

The synthesis of polysubstituted benzenes like this compound requires a carefully planned sequence of reactions to ensure the correct placement of each substituent. libretexts.orgpressbooks.pub The directing effects of the functional groups already on the ring are crucial in determining the position of incoming groups. libretexts.org For instance, the ethoxy group is an ortho-, para-director, while the halogens (bromo and fluoro) are also ortho-, para-directing but deactivating. The methyl group is an ortho-, para-directing and activating group. libretexts.org

A plausible synthetic strategy would involve a multi-step process, likely starting with a simpler, commercially available substituted benzene. The sequence of reactions, such as bromination, nitration, reduction, diazotization, and etherification, would need to be carefully chosen to achieve the desired 1,2,3,4-substitution pattern. The development of efficient and regioselective synthetic routes to such highly substituted arenes is an active area of research in organic chemistry. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrFO B8031131 2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-ethoxy-3-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-3-12-7-5-4-6(2)9(11)8(7)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCLRVCHZKEDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 1 Ethoxy 3 Fluoro 4 Methylbenzene

Strategies for the Construction of Substituted Benzene (B151609) Cores

The foundational step in synthesizing complex aromatic molecules is the construction of the substituted benzene ring. Various classical and modern synthetic strategies can be employed to achieve this.

Electrophilic Aromatic Substitution Approaches to Aryl Halides

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org For the synthesis of aryl halides, common electrophilic halogenation reactions include bromination, chlorination, and iodination. wikipedia.org These reactions are often catalyzed by a Lewis acid, such as iron or aluminum trihalides, which enhances the electrophilicity of the halogen. wikipedia.org

The mechanism involves the attack of the aromatic π-electron system on the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substituted aryl halide. wikipedia.org It is important to note that the presence of a halogen atom on the benzene ring deactivates it towards further electrophilic substitution compared to benzene itself. ck12.org This deactivation is due to the electron-withdrawing inductive effect of the halogen. ck12.org However, halogens are ortho, para-directing substituents, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves. This directing effect is attributed to the resonance stabilization of the cationic intermediate when the electrophile attacks at the ortho or para positions.

ReagentCatalystProduct
Br₂FeBr₃Bromobenzene (B47551)
Cl₂AlCl₃Chlorobenzene
I₂HNO₃Iodobenzene

Nucleophilic Aromatic Substitution Pathways for Halogenated Aromatics

While aromatic rings are generally electron-rich and thus react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. wikipedia.org This reaction is favored when the aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group, typically a halide. wikipedia.orgbritannica.com These electron-withdrawing groups activate the ring towards nucleophilic attack by making it more electron-deficient. chemistrysteps.com

The most common mechanism for SNAr is the addition-elimination mechanism. libretexts.org It begins with the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. chemistrysteps.com The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. chemistrysteps.com This is because the more electronegative halogen better stabilizes the negative charge in the Meisenheimer complex through its inductive effect. chemistrysteps.com

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl-Halide Derivatization

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govresearchgate.net These reactions allow for the coupling of aryl halides with a wide variety of organometallic and other nucleophilic partners.

The general catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the aryl halide. nih.gov

Transmetalation: The organic group from an organometallic reagent is transferred to the transition metal center, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired product and regenerating the active catalyst. nih.gov

Various named reactions fall under this category, including the Suzuki, Heck, Stille, and Buchwald-Hartwig amination reactions, each utilizing different coupling partners and catalysts. These methods offer high functional group tolerance and allow for the construction of complex molecular architectures from readily available aryl halides. researchgate.net

Reaction NameCoupling PartnersCatalyst
Suzuki CouplingAryl Halide + Organoboron ReagentPalladium
Heck CouplingAryl Halide + AlkenePalladium
Stille CouplingAryl Halide + Organotin ReagentPalladium
Buchwald-Hartwig AminationAryl Halide + AminePalladium

Organocatalytic and Metal-Free Benzannulation Routes

In recent years, there has been a growing interest in the development of more sustainable synthetic methods, leading to the emergence of organocatalytic and metal-free benzannulation reactions. mdpi.com These approaches avoid the use of potentially toxic and expensive transition metals. researchgate.net

Benzannulation reactions involve the construction of a new benzene ring from acyclic precursors. semanticscholar.org Organocatalysis utilizes small organic molecules to catalyze chemical transformations. mdpi.com Metal-free benzannulation strategies often rely on a sequence of reactions, such as Michael additions, aldol condensations, and subsequent cyclization and aromatization steps, promoted by mild bases or acids. nih.govacs.org These methods provide access to highly functionalized and diverse aromatic compounds from simple and readily available starting materials. nih.gov

Targeted Synthesis of 2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene

The synthesis of the specifically substituted target molecule, this compound, requires careful consideration of the directing effects of the substituents already present on the benzene ring to achieve the desired regiochemistry.

Regioselective Bromination Strategies

Regioselective bromination is a critical step in the synthesis of specifically substituted aryl bromides. nih.gov The position of bromination in an electrophilic aromatic substitution reaction is dictated by the electronic and steric properties of the substituents already present on the aromatic ring. researchgate.net

Substituents that are π-donors, such as alkoxy and alkyl groups, are ortho, para-directing because they can stabilize the positive charge of the arenium ion intermediate through resonance. nih.gov Conversely, π-acceptor groups are meta-directing. The relative directing ability of multiple substituents must be considered to predict the major product.

For the synthesis of this compound, a plausible precursor would be 1-ethoxy-3-fluoro-4-methylbenzene. In this case, the ethoxy group is a strong ortho, para-director, the fluoro group is a weaker ortho, para-director, and the methyl group is also an ortho, para-director. The directing effects of these groups would need to be carefully evaluated to achieve bromination at the desired C2 position. The steric hindrance from the adjacent ethoxy group might disfavor substitution at the C2 position, making regioselective synthesis challenging. Specialized brominating agents and reaction conditions, such as the use of N-bromosuccinimide (NBS) with a suitable catalyst, can sometimes provide higher regioselectivity. nih.gov

Brominating AgentCatalyst/ConditionsSelectivity
Br₂FeBr₃General, follows directing group rules
N-Bromosuccinimide (NBS)Silica gelCan offer enhanced regioselectivity
Tetraalkylammonium tribromides-Highly para-selective for phenols

Introduction of Ethoxy Functionality (Etherification of Aromatic Systems)

The introduction of an ethoxy group onto an aromatic ring is a fundamental transformation in organic synthesis, typically achieved through etherification of a corresponding phenol (B47542). The Williamson ether synthesis and nucleophilic aromatic substitution (SNAr) are two of the most prominent methods for forming aryl ethers.

The Williamson ether synthesis is a widely used and versatile method for preparing symmetrical and unsymmetrical ethers. masterorganicchemistry.com The reaction involves the SN2 reaction between an alkoxide and a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, a plausible precursor would be 2-bromo-3-fluoro-4-methylphenol. This phenol can be deprotonated by a suitable base to form the corresponding phenoxide ion, which then acts as a nucleophile, displacing a halide from an ethylating agent like ethyl iodide or ethyl bromide to form the desired ether.

Common bases used for the deprotonation of phenols include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). jk-sci.com The choice of solvent is also crucial; dipolar aprotic solvents such as DMSO or DMF are often employed to minimize side reactions. jk-sci.com For aryl ethers, bases like NaOH, KOH, K₂CO₃, or Cs₂CO₃ are typically used. jk-sci.com A high-temperature catalytic version of the Williamson ether synthesis has also been developed, which allows the use of weaker alkylating agents like alcohols or esters at temperatures above 300 °C. acs.orgresearchgate.net

Table 1: Comparison of Conditions for Williamson Ether Synthesis

Parameter Classical Williamson Synthesis Catalytic High-Temperature Williamson Synthesis
Base Strong bases (e.g., NaH, KH) for dialkyl ethers; Milder bases (e.g., K₂CO₃, NaOH) for aryl ethers jk-sci.com Alkali metal carboxylates/phenolates acs.orgresearchgate.net
Alkylating Agent Primary alkyl halides (e.g., C₂H₅I, C₂H₅Br) masterorganicchemistry.com Weak alkylating agents (e.g., alcohols, esters) acs.orgresearchgate.net
Temperature Varies, often moderate High temperatures (>300 °C) acs.orgresearchgate.net

| Solvent | Dipolar aprotic (e.g., DMF, DMSO) jk-sci.com | Often performed in the melt or high-boiling solvents |

An alternative route is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is viable if the aromatic ring is sufficiently electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. chemistrysteps.combyjus.comwikipedia.org In a potential precursor to the target molecule, if a different leaving group (like a nitro group or another halogen) is present and activated by other substituents, an ethoxide nucleophile (e.g., from sodium ethoxide) could displace it. The rate of SNAr reactions is enhanced by the presence of EWGs that can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org The reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. chemistrysteps.com

Site-Specific Fluorination Techniques on Aromatic Rings

Introducing a fluorine atom at a specific position on an aromatic ring is a significant challenge due to the high reactivity of elemental fluorine. jove.com Therefore, specialized reagents and reactions are employed for controlled aromatic fluorination.

The Balz-Schiemann reaction is a classic and widely used method for introducing fluorine into an aromatic ring. wikipedia.orgtaylorfrancis.com This reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻) to yield the corresponding aryl fluoride (B91410). wikipedia.orgscientificupdate.comorganic-chemistry.org To synthesize this compound, this would require starting with 3-amino-2-bromo-1-ethoxy-4-methylbenzene. This amine is treated with nitrous acid (often generated in situ from NaNO₂) and fluoroboric acid (HBF₄) to form the diazonium salt, which is then heated to produce the final fluorinated product. byjus.com While effective, the thermal decomposition can be highly exothermic and potentially hazardous. scientificupdate.combyjus.com Innovations to the reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) to improve yields, or conducting the reaction in ionic liquids. wikipedia.orgscientificupdate.com

Table 2: Key Steps of the Balz-Schiemann Reaction

Step Description Reagents
1. Diazotization Conversion of a primary aromatic amine to a diazonium salt. byjus.com Aromatic amine, Nitrous Acid (HNO₂), Fluoroboric Acid (HBF₄) byjus.com

Electrophilic fluorination offers a more direct approach to C-F bond formation on an aromatic ring. This method utilizes reagents that act as a source of an electrophilic fluorine atom ("F⁺"). These reagents react with electron-rich aromatic rings in a manner analogous to other electrophilic aromatic substitution reactions like bromination or nitration. alfa-chemistry.com

Several modern electrophilic fluorinating agents are available, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor being among the most common. alfa-chemistry.combrynmawr.edu These reagents are often stable, crystalline solids that are safer to handle than gaseous fluorine. mdpi.com The site of fluorination is governed by the directing effects of the substituents already on the ring. youtube.com For an electron-rich aromatic substrate, fluorination can proceed under mild conditions. alfa-chemistry.com For example, acetyl hypofluorite has been shown to react efficiently and selectively with activated aromatic rings. acs.orgacs.org The regioselectivity of the fluorination would depend on the combined directing influence of the bromo, ethoxy, and methyl groups at the stage of the synthesis when the fluorine is introduced.

Methylation and Alkylation of Aromatic Substrates

The introduction of a methyl group onto an aromatic ring is most commonly achieved through Friedel-Crafts alkylation . This reaction involves the treatment of an aromatic compound with an alkylating agent, such as an alkyl halide, alkene, or alcohol, in the presence of a Lewis acid catalyst. chemcess.comresearchgate.net

To introduce the methyl group at the C4 position of a 1-bromo-2-ethoxy-3-fluorobenzene precursor, a methylating agent like methyl chloride (CH₃Cl) or methyl iodide (CH₃I) would be used with a catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction proceeds via the formation of an electrophilic species (e.g., a carbocation or a complex with the Lewis acid) that is then attacked by the nucleophilic aromatic ring. chemcess.com

However, Friedel-Crafts alkylation has several limitations:

Polyalkylation : The product of the reaction, an alkylated benzene, is more reactive than the starting material because alkyl groups are activating. This can lead to the formation of polysubstituted products. chemcess.com

Rearrangements : When using alkyl halides other than methyl or ethyl halides, the intermediate carbocation can undergo rearrangement to a more stable carbocation, leading to isomeric products. youtube.com

Substrate Limitations : The reaction fails with strongly deactivated aromatic rings (e.g., those bearing nitro groups) and can be problematic with rings containing -NH₂, -NHR, or -NR₂ groups, as these can coordinate with the Lewis acid catalyst.

The regiochemical outcome of the methylation is determined by the directing effects of the bromo, ethoxy, and fluoro substituents. Both the ethoxy and bromo groups are ortho-, para-directors, while the directing effect of fluorine is also ortho-, para-directing. The final position of the incoming methyl group will be a result of the interplay of these directing effects and steric hindrance.

Alternative alkylation methods exist, such as using alcohols or alkenes in the presence of a strong acid like sulfuric acid or phosphoric acid. youtube.com For N-alkylation of aromatic amines, methods using alcohols catalyzed by ruthenium complexes have also been developed under mild conditions. rsc.org

Protecting Group Strategies and Stereochemical Considerations in Complex Arene Synthesis

The synthesis of a multi-substituted arene like this compound often requires the use of protecting groups . A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity during a subsequent reaction step. organic-chemistry.orgwikipedia.org After the desired transformation is complete, the protecting group is removed in a deprotection step. wikipedia.org

In a multi-step synthesis, functional groups might interfere with reagents intended for another part of the molecule. For example, if a synthetic route involves a Grignard reaction, any acidic protons, such as from a phenolic hydroxyl group, would need to be protected. An alcohol can be protected as an ether (e.g., a silyl ether or benzyl ether) or an acetal. nih.govchemistrytalk.org Similarly, an amine group might be protected as an amide or a carbamate to reduce its nucleophilicity and prevent it from reacting with electrophiles. organic-chemistry.org

An ideal protecting group strategy involves:

Easy and high-yielding introduction of the group. chemistrytalk.org

Stability of the group under the conditions of the subsequent reaction(s).

High-yielding and selective removal of the group without affecting the rest of the molecule. chemistrytalk.org

Orthogonal Protection : Using multiple protecting groups that can be removed under different conditions, allowing for selective deprotection of one functional group while others remain protected. organic-chemistry.org

Stereochemical considerations are a fundamental aspect of organic synthesis, dealing with the three-dimensional arrangement of atoms in molecules. rijournals.comorganicchemistrybasics.comwikipedia.org For the target molecule, this compound, there are no chiral centers, so considerations of enantioselectivity or diastereoselectivity are not directly applicable.

However, a broader view of stereochemistry includes regiochemistry , which is critically important in this synthesis. The spatial arrangement of the four different substituents on the aromatic ring must be precisely controlled. The success of the synthesis hinges on the regioselective application of substitution reactions. This is achieved by:

Choosing the correct starting material.

Executing the substitution reactions in a specific order to exploit the ortho-, para-, and meta-directing effects of the substituents. youtube.comchemistrysteps.com

Potentially using blocking groups to temporarily occupy a position and direct a subsequent substitution to a different site.

For example, the powerful ortho-, para-directing and activating effect of an ethoxy group would strongly influence the position of any subsequent electrophilic substitution. Careful planning is required to ensure that each new substituent is installed at the desired position relative to the others.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 Ethoxy 3 Fluoro 4 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei. For 2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the signals of all proton, carbon, and fluorine atoms, thereby confirming the substitution pattern on the benzene (B151609) ring and the structure of the ethoxy group.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethoxy and methyl groups. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring. The ethoxy group (-OCH₂CH₃) is electron-donating, while the bromine (-Br) and fluorine (-F) atoms are electron-withdrawing.

The aromatic region of the spectrum would likely show two distinct signals for the two aromatic protons. The proton at position 5 is expected to be a doublet due to coupling with the proton at position 6, and the proton at position 6 will also appear as a doublet due to coupling with the proton at position 5. The fluorine atom at position 3 will also cause smaller couplings to the nearby protons.

The ethoxy group will present as a quartet for the methylene protons (-OCH₂-) due to coupling with the three methyl protons, and a triplet for the terminal methyl protons (-CH₃) due to coupling with the two methylene protons. The methyl group attached to the benzene ring at position 4 will appear as a singlet, as it has no adjacent protons to couple with.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J) in Hz
Aromatic H-56.8 - 7.2Doublet of doubletsJ(H-H) = 7-9, J(H-F) = 2-4
Aromatic H-66.7 - 7.1DoubletJ(H-H) = 7-9
Ethoxy -OCH₂-3.9 - 4.2QuartetJ(H-H) = 7
Ring -CH₃2.2 - 2.5SingletN/A
Ethoxy -CH₃1.3 - 1.5TripletJ(H-H) = 7

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In this compound, nine distinct carbon signals are expected, corresponding to the six carbons of the benzene ring, the two carbons of the ethoxy group, and the one carbon of the methyl group. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the ethoxy group (C-1) will be shifted downfield, while the carbons attached to the bromine (C-2) and fluorine (C-3) will also show characteristic shifts. The carbon attached to the fluorine will also exhibit a large one-bond coupling constant (¹JCF).

Carbon Assignment Expected Chemical Shift (ppm)
C-1 (C-OEt)150 - 160
C-2 (C-Br)110 - 120
C-3 (C-F)155 - 165 (d, ¹JCF ≈ 240-260 Hz)
C-4 (C-CH₃)130 - 140
C-5125 - 135
C-6115 - 125
Ring -CH₃15 - 25
Ethoxy -OCH₂-60 - 70
Ethoxy -CH₃10 - 20

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroarene Characterization

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. wikipedia.orgslideshare.net For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. nih.gov The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants can provide further structural information. researchgate.net The reference standard for ¹⁹F NMR is typically CFCl₃. slideshare.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. emerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. youtube.com For this compound, COSY would show a cross-peak between the aromatic protons at positions 5 and 6, confirming their adjacency. It would also show a correlation between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the aromatic ring, the ether linkage, and the alkyl groups.

Aromatic C-H stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. pressbooks.pub

Aliphatic C-H stretching: The C-H stretching vibrations of the ethoxy and methyl groups are expected in the range of 2850-3000 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in a series of peaks in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-O-C stretching: The characteristic C-O stretching of the aromatic ether linkage is expected to produce a strong absorption band in the region of 1200-1275 cm⁻¹ for the aryl-O stretch and around 1020-1075 cm⁻¹ for the alkyl-O stretch. spectroscopyonline.com

C-F stretching: The C-F stretching vibration for an aryl fluoride (B91410) typically appears as a strong band in the 1100-1400 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration is expected to be found at lower wavenumbers, typically in the 500-600 cm⁻¹ region. spectroscopyonline.com

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3030 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
Aryl-O Stretch1200 - 1275
Alkyl-O Stretch1020 - 1075
C-F Stretch1100 - 1400
C-Br Stretch500 - 600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. libretexts.org

The fragmentation pattern would likely involve the loss of the ethoxy group or parts of it, such as an ethyl radical (•CH₂CH₃) or an ethene molecule (CH₂=CH₂). Cleavage of the bromine atom is also a possible fragmentation pathway. The presence of bromine can be further confirmed by the isotopic pattern of the fragment ions containing bromine. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is primarily used to investigate the electronic transitions within the aromatic ring. The benzene ring and its substituents constitute the chromophore, the part of the molecule that absorbs UV or visible light. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this, the most significant electronic transitions are π → π* transitions, which involve the excitation of electrons from the π bonding orbitals of the aromatic system to the corresponding π* antibonding orbitals.

The parent chromophore, benzene, exhibits characteristic absorption bands in the UV region. pressbooks.pubopenstax.org The substituents on the benzene ring in this compound—bromo, ethoxy, fluoro, and methyl groups—cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzene. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, are due to the electronic effects of the substituents on the energy of the π molecular orbitals.

The expected UV-Vis spectral data for this compound in a non-polar solvent would likely show absorption bands characteristic of a substituted benzene ring. The primary π → π* transitions are expected to be shifted to longer wavelengths compared to benzene.

Table 1: Predicted UV-Vis Absorption Data for this compound

Transition Type Predicted λmax (nm) Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Corresponding Benzene Band
π → π* ~ 210 - 230 ~ 7,000 - 9,000 Primary Band (E2-band)

Note: These are estimated values based on the typical effects of the present substituents on a benzene chromophore. Actual experimental values may vary.

Advanced Spectroscopic Methods and Emerging Techniques

Beyond standard spectroscopic methods, advanced techniques can provide deeper insights into the structural and electronic properties of this compound.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a detailed structural fingerprint. researchgate.net It is complementary to infrared (IR) spectroscopy. For this compound, Raman spectroscopy would reveal characteristic frequencies associated with the vibrations of its specific functional groups and the aromatic ring. Key vibrational modes would include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aromatic C-C ring stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-Br stretching: Expected to be in the lower frequency region, typically 500-650 cm⁻¹.

C-F stretching: Generally found in the 1000-1400 cm⁻¹ range.

C-O stretching of the ethoxy group.

Vibrations of the methyl and ethyl groups.

Table 2: Predicted Characteristic Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Description
Aromatic C-H Stretch 3050 - 3100 Stretching of C-H bonds on the benzene ring.
Aromatic Ring Stretch 1580 - 1610 C=C stretching within the aromatic ring.
Aromatic Ring Breathing 990 - 1010 Symmetric stretching of the entire benzene ring.
C-F Stretch 1200 - 1250 Stretching of the carbon-fluorine bond.

Note: These are predicted values. The exact positions of the Raman bands can be influenced by the electronic and steric interactions between the substituents.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org For the molecule this compound in its ground state, all electrons are paired. Therefore, the compound is diamagnetic and would not produce an EPR signal.

EPR spectroscopy would only become a relevant analytical tool for this compound if it were converted into a radical species, for example, through irradiation or a chemical reaction that results in the formation of a radical ion. In such a hypothetical case, EPR could provide valuable information about the distribution of the unpaired electron's spin density across the aromatic ring and the substituent atoms, through the analysis of hyperfine coupling constants.

X-ray Diffraction

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be obtained in a single-crystal form, X-ray diffraction analysis would provide precise measurements of:

Bond lengths and angles: Confirming the geometry of the benzene ring and the substituents. X-ray diffraction has shown that the C-C bonds in a benzene ring are of an intermediate and uniform length (around 140 picometers). wikipedia.org

Molecular conformation: Determining the orientation of the ethoxy group relative to the plane of the benzene ring.

Crystal packing and intermolecular interactions: Revealing how the molecules arrange themselves in the solid state, including any potential π-π stacking or halogen bonding interactions.

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. The structure of the benzene ring is known to be flat. aps.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
Benzene
Bromobenzene (B47551)
Ethoxybenzene
Fluorobenzene

Theoretical and Computational Investigations of 2 Bromo 1 Ethoxy 3 Fluoro 4 Methylbenzene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in elucidating the molecular and electronic characteristics of organic compounds. researchgate.net These computational tools allow for the prediction of a molecule's three-dimensional structure, the distribution of its electrons, and its spectroscopic behavior. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule like 2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene is typically geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule with a rotatable ethoxy group, a conformational analysis is crucial. This involves calculating the energies of various rotational isomers (conformers) to identify the global minimum energy structure and other low-energy conformers that may be populated at room temperature.

Table 1: Hypothetical Torsional Potential Energy Scan of the C-O-C-C Dihedral Angle in this compound This table is illustrative and contains hypothetical data.

Dihedral Angle (°)Relative Energy (kcal/mol)
05.2
303.1
601.0
900.0
1201.5
1503.8
1806.0

Electronic Structure Analysis

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. Key aspects of this analysis include the study of frontier molecular orbitals (FMOs) and the electron density distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com For this compound, the electron-donating ethoxy and methyl groups and the electron-withdrawing bromo and fluoro groups will influence the energies and spatial distributions of these orbitals.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. This provides insight into where the molecule is most likely to interact with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and contains hypothetical data.

OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. researchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for each unique atom. The predicted vibrational frequencies in the IR spectrum would correspond to the stretching and bending modes of the various bonds in the molecule. By comparing these computational results with experimental data, a high degree of confidence in the molecular structure can be achieved.

Computational Studies on Reactivity and Reaction Mechanisms

Beyond static properties, computational chemistry provides powerful tools to investigate the reactivity of molecules and the mechanisms of chemical reactions.

Prediction of Electrophilic and Nucleophilic Attack Sites

The positions on the benzene (B151609) ring most susceptible to electrophilic attack can be predicted by analyzing the distribution of electron density and the shapes of the frontier molecular orbitals. libretexts.org For this compound, the interplay between the electron-donating ethoxy and methyl groups and the electron-withdrawing halogens will direct incoming electrophiles to specific positions. The ethoxy group is a strong activating group and ortho, para-director, while the methyl group is a weaker activating ortho, para-director. The bromo and fluoro substituents are deactivating but also ortho, para-directing. libretexts.org Computational models can quantify the relative activation or deactivation at each unsubstituted carbon atom on the ring.

Conversely, sites susceptible to nucleophilic attack can be identified by looking for electron-deficient areas, often indicated by positive regions on an MEP map.

Transition State Theory and Reaction Rate Constants

For a given reaction, computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. According to transition state theory, the energy of the transition state relative to the reactants (the activation energy) determines the rate of the reaction.

Solvent Effects in Reaction Pathways

The role of the solvent is crucial in influencing the reaction rates and pathways of chemical transformations. For a molecule like this compound, the polarity of the solvent can significantly impact reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Computational chemistry offers methods to model these solvent effects. The primary approaches are categorized as either explicit or implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the computational simulation along with the solute molecule. This method provides a detailed picture of the specific interactions, such as hydrogen bonding, between the solute and the first solvation shell. However, it is computationally expensive.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum. This approach is less computationally demanding and is effective in capturing the bulk electrostatic effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used example.

For this compound, the choice of solvent would influence the stability of charged intermediates or transition states in a potential reaction. For instance, in a nucleophilic aromatic substitution reaction, a polar aprotic solvent would be expected to stabilize a polar transition state, thereby accelerating the reaction. A computational study could model such a reaction in various solvents (e.g., toluene, dichloromethane, acetonitrile) to predict the optimal reaction conditions. rsc.org A study on the bromination of bromobenzene (B47551) found that increasing the polarity of the solvent increased the yield of the para-substituted product. chemicalbook.com

Table 1: Theoretical Comparison of Solvent Effects on a Hypothetical Reaction of this compound

SolventDielectric Constant (ε)Expected Effect on a Polar Transition State
Toluene2.4Minimal stabilization
Dichloromethane9.1Moderate stabilization
Acetonitrile37.5Strong stabilization

This table is a theoretical representation based on general principles of solvent effects and is not derived from specific experimental data for the title compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools to investigate the structure, dynamics, and properties of molecules at an atomic level. These methods are invaluable for understanding complex systems that may be difficult to study experimentally.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of this compound.

An MD simulation of this compound, potentially in a solvent box, could reveal:

Conformational Preferences: The simulation would illustrate the rotational dynamics of the ethoxy and methyl groups and the preferred orientations of these substituents relative to the benzene ring.

Intermolecular Interactions: In a simulated condensed phase, MD can characterize the nature and strength of interactions with surrounding molecules, whether they are other molecules of the same compound or solvent molecules.

Vibrational Motions: The simulation would capture the vibrational modes of the molecule, providing insights into its flexibility and the distribution of kinetic energy among its various degrees of freedom.

The choice of a force field, which is a set of parameters describing the potential energy of the system, is critical for the accuracy of MD simulations. nih.gov For an aromatic compound like this, force fields such as COMPASS or those specifically parameterized for halogenated and ether-containing organic molecules would be appropriate. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) studies are computational methodologies that correlate the chemical structure of a compound with its physical properties or biological activities. nih.govresearchgate.netmdpi.comyoutube.comyoutube.com These relationships are typically expressed as mathematical models.

For this compound, a QSPR study could be employed to predict various physicochemical properties based on its molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure.

Table 2: Examples of Molecular Descriptors for QSPR Studies

Descriptor TypeExampleInformation Encoded
Topological Molecular Connectivity IndexAtomic connectivity and branching
Geometrical Molecular Surface AreaSize and shape of the molecule
Electronic Dipole MomentPolarity and charge distribution
Quantum-Chemical HOMO/LUMO EnergiesElectron donating/accepting ability

By leveraging large computational databases that contain experimental data for a wide range of compounds, a QSPR model can be developed. This model could then be used to estimate properties for which no experimental data exists, such as boiling point, vapor pressure, or solubility of this compound. The accuracy of the prediction would depend on the quality and diversity of the data in the training set of the model. nih.gov

Chemical Reactivity and Transformation of 2 Bromo 1 Ethoxy 3 Fluoro 4 Methylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. uomustansiriyah.edu.iq The reactivity and orientation of these substitutions on the 2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene ring are governed by the cumulative effects of its four distinct substituents.

Regioselectivity and Directing Effects of Substituents

The outcome of electrophilic aromatic substitution is determined by the directing effects of the existing groups on the benzene (B151609) ring. wikipedia.org Substituents can be categorized as activating or deactivating, and as ortho, para, or meta directors. libretexts.org

Ethoxy Group (-OEt): The ethoxy group is a strongly activating substituent. Through the resonance effect, its oxygen atom donates electron density to the aromatic ring, particularly at the ortho and para positions. organicchemistrytutor.com This makes the ring significantly more nucleophilic and reactive towards electrophiles than benzene itself. masterorganicchemistry.com It is a powerful ortho, para-director.

Methyl Group (-Me): The methyl group is a weakly activating substituent that donates electron density primarily through an inductive effect and hyperconjugation. youtube.com It is also an ortho, para-director.

In this compound, the two available positions for substitution are C5 and C6. The directing effects of the substituents are as follows:

The ethoxy group at C1 strongly directs to its ortho position, C6. Its para position is blocked by the methyl group.

The methyl group at C4 directs to its ortho positions, C3 (blocked by fluorine) and C5.

The fluoro group at C3 directs to its ortho position, C2 (blocked by bromine), and its para position, C6.

The bromo group at C2 directs to its ortho position, C3 (blocked by fluorine), and its para position, C5.

The directing vectors converge on positions C5 and C6. The ethoxy group is the most powerful activating group, and its influence will be dominant, strongly favoring substitution at C6. organicchemistrytutor.com The methyl group's activation reinforces substitution, favoring C5. The two halogen substituents deactivate the ring but direct ortho/para. libretexts.org Ultimately, the powerful ortho, para-directing and activating nature of the ethoxy group is the deciding factor, making C6 the most probable site of electrophilic attack. Substitution at C5 would be a minor product.

Influence of Halogen and Ethoxy Groups on Reactivity

In this molecule, the potent activating effect of the ethoxy group, which donates electrons through resonance, significantly increases the ring's nucleophilicity. organicchemistrytutor.commasterorganicchemistry.com This activating influence is counteracted by the inductive electron withdrawal of the two halogen atoms, fluorine and bromine, which deactivate the ring. vietyachtclub.com While halogens are deactivating, fluorine's high electronegativity is somewhat offset by a more effective overlap between its 2p orbital and the carbon's 2p orbital for resonance donation compared to bromine's larger 4p orbital. wikipedia.org The weakly activating methyl group provides a smaller contribution.

The net effect is a balance of these forces. The strong activation from the ethoxy group is expected to outweigh the deactivation from the two halogens, rendering the this compound ring activated towards electrophilic aromatic substitution, meaning it will react faster than benzene, but slower than a simpler alkoxybenzene like anisole.

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they possess strong electron-withdrawing groups. wikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. masterorganicchemistry.com

Conditions for SNAr Reactions with Electron-Withdrawing Halogens (Fluorine)

The SNAr mechanism is greatly facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. quizlet.com These groups stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com Fluorine, being the most electronegative halogen, makes the carbon atom it is attached to highly electrophilic and helps stabilize the intermediate through its powerful inductive effect. masterorganicchemistry.comstackexchange.com

For this compound, an SNAr reaction would involve the displacement of either the fluoride (B91410) or bromide ion. The molecule lacks the powerful nitro-type activating groups typically required for facile SNAr reactions. wikipedia.org Therefore, to induce a nucleophilic substitution, relatively harsh conditions would likely be necessary, such as the use of a strong nucleophile (e.g., sodium methoxide, an amide) in a polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures. acs.org

Reactivity of Bromine in SNAr versus other Halogens

In contrast to SN1 and SN2 reactions where iodide and bromide are excellent leaving groups, the reactivity order for leaving groups in SNAr reactions is often inverted: F > Cl > Br > I. nih.govlibretexts.org This phenomenon is known as the "element effect". nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an excellent "handle" for a variety of powerful transition metal-catalyzed cross-coupling reactions. These methods are fundamental to modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds with high selectivity. The C-F bond is significantly stronger and generally unreactive under these conditions, ensuring that reactions occur exclusively at the C-Br position.

Notable cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. It is widely used to synthesize biaryls and conjugated systems. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine. wikipedia.org It is a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction joins the aryl bromide with a terminal alkyne to create a C-C triple bond, yielding substituted alkynes. The process typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net

Heck Reaction: This palladium-catalyzed reaction forms a C-C bond between the aryl bromide and an alkene, resulting in the formation of a substituted alkene. organic-chemistry.orgnih.gov

Below are interactive tables illustrating these transformations for this compound.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling
Reactant 1Reactant 2Catalyst/BaseProduct
This compoundArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ / Na₂CO₃2-Aryl-1-ethoxy-3-fluoro-4-methylbenzene
Buchwald-Hartwig Amination
Reactant 1Reactant 2Catalyst/BaseProduct
This compoundAmine (R₂NH)Pd₂(dba)₃, XPhos / NaOtBuN,N-R₂-(2-ethoxy-3-fluoro-4-methylphenyl)amine
Sonogashira Coupling
Reactant 1Reactant 2Catalyst/BaseProduct
This compoundTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI / Et₃N1-Ethoxy-2-(alkynyl)-3-fluoro-4-methylbenzene
Heck Reaction
Reactant 1Reactant 2Catalyst/BaseProduct
This compoundAlkene (CH₂=CHR)Pd(OAc)₂ / Et₃N1-Ethoxy-3-fluoro-4-methyl-2-(vinyl-R)benzene

Suzuki, Stille, Heck, and Sonogashira Couplings with Aryl Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl halides are common substrates in these transformations. The bromine atom in this compound serves as a handle for such reactions.

The steric hindrance around the bromine at the C2 position, flanked by the ethoxy group at C1 and the fluoro group at C3, is a significant factor. Sterically hindered aryl halides can be challenging substrates for Suzuki-Miyaura couplings. organic-chemistry.orgacs.orgrsc.org However, the development of bulky and electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has enabled the successful coupling of sterically demanding substrates. researchgate.netorganic-chemistry.org It is anticipated that with an appropriate choice of catalyst system, such as one employing a robust acenaphthoimidazolylidene palladium complex or a biphenylene-substituted ruthenocenylphosphine ligand, the Suzuki-Miyaura coupling of this compound could proceed efficiently. organic-chemistry.orgacs.org

Stille Coupling: The Stille reaction couples an organotin reagent with an organohalide. Similar to the Suzuki-Miyaura coupling, the reactivity of this compound in a Stille coupling would be influenced by the electronic and steric environment of the C-Br bond. The principles of catalyst and ligand selection for sterically hindered substrates would also apply here.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org The reaction is sensitive to the electronic nature of the aryl halide. Electron-donating groups on the aromatic ring can sometimes decrease the reactivity of aryl bromides in Heck reactions. mdpi.com However, modern catalyst systems, including those based on palladacycles or N-heterocyclic carbenes, have been developed to effectively couple a wide range of aryl bromides, including those with electron-rich substituents. organic-chemistry.orgnih.gov The regioselectivity of the Heck reaction with unsymmetrical alkenes would also need to be considered.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgjk-sci.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reactivity of aryl halides in Sonogashira couplings generally follows the trend I > Br > Cl. wikipedia.org Therefore, the bromo-substituent in this compound should be reactive under appropriate Sonogashira conditions. The steric hindrance around the bromine atom may necessitate the use of specialized ligands or reaction conditions to achieve high yields. libretexts.org Copper-free Sonogashira protocols have also been developed and could be applicable. organic-chemistry.org

Illustrative Data on Cross-Coupling Reactions of Substituted Aryl Bromides

Coupling ReactionAryl Bromide ExampleCoupling PartnerCatalyst/LigandProductReference
Suzuki-Miyaura2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidPd/AntPhos1-Cyclohexyl-2,4,6-triisopropylbenzene rsc.org
Heck4-BromoanisoleStyrenePd(OAc)2/Tetrahydropyrimidinium salt4-Methoxystilbene nih.gov
Sonogashira1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh3)2Cl2/CuIbis(4-Bromophenyl)acetylene wikipedia.org

C-H Functionalization and Direct Arylation Approaches

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. youtube.comyoutube.com In the context of this compound, several C-H bonds on the aromatic ring could potentially be targeted for functionalization.

The directing effects of the existing substituents would play a crucial role in determining the regioselectivity of any C-H activation event. The ethoxy group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The fluoro group is an ortho-, para-director but is deactivating. The interplay of these directing effects, along with steric considerations, would determine the most likely site of C-H activation.

Direct arylation is a type of C-H functionalization where an aryl halide couples directly with a C-H bond of another aromatic compound. While the bromine atom of this compound would typically be the reactive site in a cross-coupling reaction, it is also conceivable that the C-H bonds of this molecule could participate in a direct arylation reaction with another aryl halide, although this would likely be a less favored pathway. The development of catalysts for the direct arylation of arenes with aryl chlorides, bromides, and iodides has expanded the scope of this transformation. researchgate.net

Radical Reactions and Photochemistry Involving Halogenated Aromatics

Aryl halides can participate in radical reactions, often initiated by photolysis, radiolysis, or radical initiators. The C-Br bond in this compound is susceptible to homolytic cleavage under appropriate conditions to form an aryl radical. This aryl radical could then participate in a variety of transformations, such as hydrogen atom abstraction, addition to multiple bonds, or radical-polar crossover reactions.

Radical aryl migration reactions, such as the Truce-Smiles rearrangement, represent another class of transformations that could potentially be explored, although these typically involve specific structural motifs not present in the parent compound. researchgate.net The presence of multiple substituents on the aromatic ring would influence the stability and reactivity of any radical intermediates formed.

Photochemical reactions of halogenated aromatics can lead to dehalogenation or the formation of other products through various pathways, including photoinduced electron transfer and homolytic cleavage of the carbon-halogen bond. The specific outcome of a photochemical reaction would depend on the wavelength of light used, the solvent, and the presence of other reagents.

Cleavage and Derivatization of Ether Linkages

The ethoxy group in this compound represents an ether linkage. Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orgmasterorganicchemistry.com The cleavage of aryl alkyl ethers with strong acids usually proceeds via an SN2 or SN1 mechanism at the alkyl group, leading to the formation of a phenol (B47542) and an alkyl halide. libretexts.orgmasterorganicchemistry.com

In the case of this compound, treatment with a strong acid such as HBr would likely lead to the cleavage of the ethyl-oxygen bond, yielding 2-bromo-3-fluoro-4-methylphenol and ethyl bromide. The C(aryl)-O bond is generally resistant to cleavage under these conditions due to the high energy of the phenyl cation intermediate and the sp2 hybridization of the carbon atom. libretexts.org

Derivatization of the ether linkage could involve reactions that modify the ethyl group or the oxygen atom without cleaving the ether bond. However, the primary reactivity of the ethoxy group in the context of aromatic substitution is its role as an electron-donating and ortho-, para-directing group.

Environmental and Remediation Research Pertaining to Halogenated Aromatic Ethers

Environmental Occurrence and Distribution of Halogenated Organic Compounds

Halogenated organic compounds (HOCs), a broad class of chemicals that includes halogenated aromatic ethers, have become ubiquitous environmental contaminants due to their extensive use in industrial, agricultural, and commercial applications. nih.govnih.govacs.org Their persistence and widespread use have led to global environmental contamination, with increasing levels detected in air, water, soil, and sediment. nih.govacs.org Many HOCs are characterized by their chemical inertness and hydrophobicity, which contributes to their environmental persistence and tendency to accumulate in organic-rich matrices like soil, sediment, and biota. scirp.orgresearchgate.net

The distribution of these compounds is influenced by their physicochemical properties, such as water solubility and vapor pressure. nih.gov Due to their stability, many HOCs can persist for extended periods, leading to their accumulation in the environment. acs.org Consequently, HOCs are found in various environmental compartments, often far from their original sources. amanote.comacademie-sciences.fr For instance, compounds like polybrominated diphenyl ethers (PBDEs), which are used as flame retardants, have been identified as global contaminants, observed in wildlife and humans worldwide. diva-portal.org The presence of HOCs in indoor dust is also a concern, originating from consumer products like electronics, furniture, and textiles. researchgate.net This widespread distribution means that human and ecosystem exposure can occur through multiple pathways, including inhalation, direct contact, drinking water, and the food chain. nih.govacs.org

Biodegradation Pathways and Mechanisms of Halogenated Aryl Ethers

Microbial degradation of halogenated aromatic ethers can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the specific pathways and microorganisms involved differ significantly.

Aerobic Degradation: In the presence of oxygen, bacteria often employ mono- or dioxygenase enzymes to attack the aromatic ring, typically leading to the formation of a (halo)catechol intermediate. nih.gov This intermediate is then processed through ring cleavage pathways. nih.gov The initial attack can sometimes fortuitously remove a halogen substituent. nih.gov Aerobic processes are generally faster than anaerobic ones. epa.gov For example, complex bacterial communities have been shown to degrade decabromodiphenyl ether (BDE-209) under aerobic conditions, involving steps like debromination, hydroxylation, and cleavage of the ether bond. epa.gov

Anaerobic Degradation: Under anaerobic conditions, a primary mechanism for dehalogenation is reductive dehalogenation, where the halogenated compound acts as an electron acceptor, and the halogen atom is replaced by a hydrogen atom. acs.orgnih.gov This process is common for a wide range of halogenated aromatics, including halogenated benzenes and phenols. acs.org Some anaerobic bacteria, known as organohalide-respiring bacteria, can use this process for energy. acs.org However, not all halogenated compounds are readily degraded anaerobically. For instance, while some fluorobenzoates can be degraded under denitrifying conditions, fluorophenols have been found to be highly recalcitrant under all anaerobic conditions tested in some studies. nih.gov Similarly, some chlorinated compounds are not degraded under aerobic conditions but can be transformed anaerobically. researchgate.net

Enzymatic dehalogenation is the key step in detoxifying halogenated aromatic compounds. acs.org Nature has evolved a diverse set of enzymes to cleave the carbon-halogen bond, which can be achieved through several mechanisms, including oxidative, reductive, and hydrolytic pathways. acs.orgnih.gov

Oxidative Dehalogenation: This process, often catalyzed by monooxygenases or dioxygenases, involves the incorporation of one or two oxygen atoms into the aromatic ring. acs.org This can lead to the formation of a hydroxylated intermediate, which may be unstable and spontaneously eliminate the halogen atom. acs.orgnih.gov This mechanism converts the toxic substrate into a more hydrophilic and less toxic product, preparing it for subsequent ring-cleavage enzymes. acs.org

Reductive Dehalogenation: In this process, the halogen substituent is replaced by a hydrogen atom. It is a key pathway in anaerobic environments and can also be performed by some aerobic organisms. acs.org

Hydrolytic Dehalogenation: This involves the replacement of a halogen atom with a hydroxyl group from a water molecule.

The enzymes responsible for these reactions are diverse. Flavin-dependent halogenases, for example, can catalyze halogenation and dehalogenation through the formation of a hypohalous acid intermediate. diva-portal.org Haem-dependent haloperoxidases represent another class of enzymes involved in these transformations. jalsnet.com

Table 1: Key Enzymatic Dehalogenation Mechanisms

Mechanism Typical Condition Key Enzyme Classes Description
Oxidative Dehalogenation Aerobic Monooxygenases, Dioxygenases The enzyme incorporates oxygen into the aromatic ring, leading to hydroxylation and subsequent removal of the halogen atom. acs.orgnih.gov
Reductive Dehalogenation Anaerobic Reductive Dehalogenases The halogen atom is replaced by a hydrogen atom, with the halogenated compound serving as an electron acceptor. acs.orgnih.gov
Hydrolytic Dehalogenation Aerobic/Anaerobic Hydrolases A water molecule is used to replace the halogen substituent with a hydroxyl group.

The rate at which halogenated aromatic ethers are biodegraded is controlled by a complex interplay of physical, chemical, and biological factors.

Contaminant Characteristics: The structure of the molecule itself is paramount. The number, type, and position of halogen substituents significantly affect its recalcitrance. acs.org For instance, the strong carbon-fluorine bond makes many fluorinated compounds particularly resistant to degradation. academie-sciences.frresearchgate.net

Bioavailability: Many HOCs are hydrophobic and tend to sorb strongly to soil and sediment particles, which can limit their availability to microorganisms for degradation. mdpi.com Degradation reactions primarily occur in the aqueous phase.

Microbial Population: The presence and abundance of microorganisms possessing the necessary catabolic enzymes are crucial. The number of degrading microorganisms should typically be above 10³ colony-forming units per gram of soil for successful biodegradation. mdpi.com

Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of other nutrients play a critical role. mdpi.com Optimal conditions can enhance microbial growth and enzymatic activity, thereby accelerating degradation rates. epa.gov The presence of co-contaminants can also have inhibitory or enhancing effects on the degradation of a specific compound. nih.gov

Photodegradation and Other Abiotic Transformation Processes

Beyond biological breakdown, halogenated aromatic ethers are subject to abiotic transformation processes, with photodegradation (or photolysis) being a particularly important pathway. acs.orgnih.gov Photolysis involves the breakdown of chemical compounds by light energy, particularly UV radiation from sunlight.

For polybrominated diphenyl ethers (PBDEs), direct photolysis has been identified as a major degradation mechanism, especially for more highly brominated congeners. acs.orgnih.gov This process typically involves the cleavage of a carbon-bromine bond, leading to a stepwise debromination of the molecule. acs.orgdiva-portal.org This can transform highly brominated, more persistent compounds into lower-brominated forms, which may have different toxicities and environmental fates. nih.govacs.orgnih.gov

The rate of photodegradation is influenced by several factors:

Degree of Halogenation: The photochemical reaction rate generally decreases with a decreasing number of bromine atoms in the molecule. diva-portal.org For example, the half-life of decaBDE under UV light was found to be over 500 times shorter than that of a tetraBDE. diva-portal.org

Solvent/Matrix: The surrounding medium significantly affects the reaction rate. Photodegradation can be faster in organic solvents compared to water-based solutions. diva-portal.org

Presence of Other Substances: The presence of reactive oxygen species (ROS) like hydroxyl radicals (·OH) and singlet oxygen (¹O₂) can contribute to indirect photolysis. nih.gov For some lower-brominated diphenyl ethers, indirect photolysis via singlet oxygen was found to be a primary contributor to their degradation in water. nih.gov

While photolysis can lead to the degradation of the parent compound, it can also result in the formation of toxic byproducts, such as polybrominated dibenzofurans (PBDFs) from PBDEs. acs.org

Remediation Strategies for Halogenated Aromatic Contaminants

The cleanup of sites contaminated with halogenated aromatic compounds presents significant challenges due to their persistence and potential toxicity. Several remediation strategies have been developed, broadly categorized into physicochemical and biological approaches.

Bioremediation: This strategy utilizes microorganisms to break down contaminants into less harmful substances and is often considered an environmentally friendly and cost-effective solution. scirp.orgnih.govresearchgate.net Key bioremediation techniques include:

Bioaugmentation: This involves introducing specific, pre-selected microorganisms or microbial consortia with the desired degradative capabilities to a contaminated site to supplement the indigenous population. nih.gov

Biostimulation: This strategy aims to stimulate the existing native microbial population by adding nutrients, electron acceptors (like oxygen), or other growth-limiting substances to enhance their degradation activity.

Mycoremediation: This is a form of bioremediation that uses fungi to decontaminate the environment. Fungi produce a wide array of extracellular enzymes capable of degrading complex and highly recalcitrant compounds. scirp.orgresearchgate.net For example, the fungus Caldariomyces fumago has demonstrated the ability to degrade chlorinated and fluorinated nitrophenols under aerobic conditions, significantly reducing their toxicity. scirp.orgresearchgate.net

Physicochemical Remediation: These methods involve physical or chemical processes to treat contaminants.

Advanced Oxidation Processes (AOPs): These technologies, such as Fenton's reagent (iron and hydrogen peroxide), generate highly reactive hydroxyl radicals that can non-selectively oxidize a broad range of organic pollutants. scirp.org

Adsorption: Using materials like activated carbon to bind and remove contaminants from water or soil. scirp.org

Catalytic Reduction: Iron particles, sometimes coated with a copper catalyst, can be used for the reductive dehalogenation of contaminants in water.

The choice of the most suitable remediation strategy depends on the specific contaminants, site characteristics, and cleanup goals. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-bromo-1-ethoxy-3-fluoro-4-methylbenzene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves sequential functionalization of a benzene derivative. For example:

Start with 4-methylphenol. Introduce fluorine via electrophilic fluorination using Selectfluor® under anhydrous conditions .

Ethoxylation at the ortho position using ethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C .

Bromination at the para position using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄ .
Optimization includes monitoring reaction progress via TLC, ensuring anhydrous conditions to avoid hydrolysis of the ethoxy group, and using inert gas purging to stabilize bromine intermediates .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :
  • Store in amber vials at –20°C to prevent photodegradation of the bromo and fluoro substituents.
  • Prepare stock solutions in anhydrous DMSO or acetonitrile (10 mM) and aliquot to avoid freeze-thaw cycles, which can degrade the compound .
  • Ensure containers are sealed under nitrogen to minimize oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral overlaps resolved?

  • Methodological Answer :
  • 1H/13C NMR : Use a high-field spectrometer (≥400 MHz) to resolve overlapping signals caused by fluorine coupling. Assign peaks using 2D experiments (e.g., HSQC, HMBC) .
  • 19F NMR : Essential for detecting the fluorine environment; chemical shifts typically range from –110 to –130 ppm for aryl fluorides .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode with isotopic pattern analysis confirms the presence of bromine (characteristic 1:1 ratio for 79Br/81Br) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the regioselectivity of further functionalization (e.g., Suzuki coupling)?

  • Methodological Answer :
  • The ethoxy group (–OCH₂CH₃) is ortho/para-directing but sterically hinders substitution at the adjacent position.
  • Bromine acts as a meta-directing group, while fluorine (electron-withdrawing) enhances electrophilic substitution at the para position relative to itself .
  • Computational modeling (DFT) can predict reactive sites. Experimental validation involves competitive coupling reactions with aryl boronic acids under palladium catalysis .

Q. How can contradictory NMR data arising from fluorine-bromine coupling be resolved?

  • Methodological Answer :
  • Fluorine (I = 1/2) and bromine (I = 3/2) cause splitting patterns that complicate 1H NMR. Use 19F-decoupled NMR to suppress splitting.
  • For 13C NMR, compare DEPT-135 spectra with HSQC to distinguish quaternary carbons adjacent to fluorine .
  • Dynamic NMR experiments at varying temperatures can resolve slow-exchange conformers caused by restricted rotation around the ethoxy group .

Q. What experimental design considerations are critical for studying the compound’s stability under catalytic conditions (e.g., cross-coupling reactions)?

  • Methodological Answer :
  • Monitor decomposition pathways via HPLC-MS to detect byproducts (e.g., debromination or ethoxy hydrolysis).
  • Use Arrhenius plots to assess thermal stability in solvents like THF or toluene.
  • Surface interactions (e.g., with Pd/C catalysts) can be studied using XPS or TEM to evaluate adsorption/desorption kinetics .

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